molecular formula C10H8ClFO2 B8345401 7-chloro-6-fluoro-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one

7-chloro-6-fluoro-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B8345401
M. Wt: 214.62 g/mol
InChI Key: LVLAXYDZSIZEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08263656B2

Procedure details

To a stirred solution of 7-chloro-6-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one (1.04 g, 4.7 mmol) in xylene (35 mL) was added anhydrous aluminum chloride (1.93 g, 14.5 mmol) at room temperature. The reaction mixture was then heated at reflux for 1 hour. After being cooled to room temperature, the reaction mixture was slowly poured into ice water with continuous stirring. The resulting solution was extracted with ethyl acetate (50 mL×3). The collected organic layers were then washed with saturated sodium bicarbonate solution and water, dried with anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the crude residue, which was washed with ether to afford 7-chloro-6-fluoro-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one (0.90 g, 89%), which was used in the next step without further purification. MS cald. for C10H8ClFO2 214, obsd. 215 [(M+H)+].
Name
7-chloro-6-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[C:4]([O:13]C)[C:3]=1[F:15].[Cl-].[Al+3].[Cl-].[Cl-]>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[C:4]([OH:13])[C:3]=1[F:15] |f:1.2.3.4|

Inputs

Step One
Name
7-chloro-6-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one
Quantity
1.04 g
Type
reactant
Smiles
ClC1=C(C(=C2CCCC(C2=C1)=O)OC)F
Name
Quantity
1.93 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
35 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate (50 mL×3)
WASH
Type
WASH
Details
The collected organic layers were then washed with saturated sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude residue, which
WASH
Type
WASH
Details
was washed with ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C2CCCC(C2=C1)=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.